molecular formula C11H23O5P B1597560 Ethyl 5-diethoxyphosphorylpentanoate CAS No. 2323-74-2

Ethyl 5-diethoxyphosphorylpentanoate

Cat. No.: B1597560
CAS No.: 2323-74-2
M. Wt: 266.27 g/mol
InChI Key: BUDJSZHTNJUBIM-UHFFFAOYSA-N
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Description

Ethyl 5-diethoxyphosphorylpentanoate (CAS: 2323-74-2) is an organophosphorus compound featuring a pentanoate backbone with a diethoxyphosphoryl group substituted at the fifth carbon. Its molecular formula is C₁₁H₂₃O₅P, with a molecular weight of 266.27 g/mol . The compound is recognized for its role as a versatile intermediate in organic synthesis, particularly in reactions involving phosphorus-containing scaffolds. Its structure combines the ester functionality of ethyl pentanoate with the electron-withdrawing and steric effects of the phosphoryl group, making it valuable in organocatalytic and cross-coupling applications.

Properties

IUPAC Name

ethyl 5-diethoxyphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c1-4-14-11(12)9-7-8-10-17(13,15-5-2)16-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDJSZHTNJUBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378657
Record name Ethyl 5-diethoxyphosphorylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2323-74-2
Record name Ethyl 5-diethoxyphosphorylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-diethoxyphosphorylpentanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of diethyl phosphite with a suitable alkyl halide, followed by esterification with an appropriate alcohol . The reaction conditions typically include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-diethoxyphosphorylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Substituted phosphonate derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 5-diethoxyphosphorylpentanoate is widely used as a reagent in organic synthesis. It serves as a building block for the preparation of various phosphonate derivatives, which are important in the development of pharmaceuticals and agrochemicals.

  • Reactions Involved :
    • Esterification : Reacts with alcohols to form esters.
    • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield carboxylic acids and alcohols.

Biochemical Probes

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with enzymes makes it suitable for studying enzyme kinetics and mechanisms.

  • Case Study : Research has shown that phosphonate compounds can inhibit certain enzymes, providing insights into metabolic pathways.

Drug Development

The compound is explored for its use in drug development. Its structure allows for modifications that can lead to the synthesis of bioactive compounds with therapeutic potential.

  • Example : Derivatives of this compound have been synthesized and tested for anti-inflammatory properties.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in agrochemical synthesis.

  • Usage : It serves as a precursor for various agrochemicals that enhance crop yield and pest resistance.

Mechanism of Action

The mechanism of action of Ethyl 5-diethoxyphosphorylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation reactions, leading to the formation of phosphorylated intermediates . These intermediates can then participate in various biochemical pathways, affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-diethoxyphosphorylpentanoate with analogous ethyl pentanoate derivatives, focusing on structural features, physicochemical properties, and applications.

Substituent Diversity and Functional Group Effects
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Diethoxyphosphoryl C₁₁H₂₃O₅P 266.27 Organophosphorus synthesis; ligand design
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy, diphenyl, ynoate C₂₂H₂₀O₅ 364.39 Crystalline solid with conjugated triple bond; material science applications
Ethyl 5-(3-thienyl)pentanoate 3-Thienyl C₁₁H₁₆O₂S 212.31 Aromatic thiophene moiety; potential use in conductive polymers
Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate Benzimidazole, nitro C₁₅H₁₉N₃O₄ 305.33 Pharmaceutical reference standard; nitro group enhances electrophilicity
Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate Chloro-fluorophenoxy C₁₃H₁₅ClFO₃ 285.71 Halogenated aryl ether; agrochemical intermediate

Key Observations :

  • Phosphoryl vs. Carbonyl Groups: The diethoxyphosphoryl group in the target compound introduces distinct steric and electronic effects compared to carbonyl-based substituents. For example, the ynoate group in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate enables π-conjugation, whereas the phosphoryl group enhances Lewis acidity, favoring coordination chemistry .
  • Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 5-(3-thienyl)pentanoate exhibit aromaticity-driven electronic properties, contrasting with the aliphatic phosphoryl group’s hydrophilicity .
  • Halogenated Derivatives: Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate demonstrates increased lipophilicity and resistance to metabolic degradation, making it suitable for agrochemicals .
Structural and Crystallographic Insights
  • Bond Angles and Conformation: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate exhibits bond angles of 119.7–120.7° around the triple bond, as determined by X-ray crystallography (SHELX-refined data) . In contrast, phosphoryl-containing compounds like the target molecule typically show tetrahedral geometry around phosphorus, with P–O bond lengths averaging 1.48–1.52 Å .
  • Crystal Packing : Diphenyl-substituted derivatives (e.g., C₂₂H₂₀O₅) form dense crystalline lattices due to π-π stacking, whereas phosphorylated compounds may exhibit lower melting points due to increased conformational flexibility .

Biological Activity

Ethyl 5-diethoxyphosphorylpentanoate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article synthesizes current research findings, case studies, and various data tables to explore the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a diethoxyphosphoryl group attached to a pentanoate backbone. This unique structure allows it to participate in various biochemical reactions, influencing enzyme activity and interactions with biological receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme functions and receptor interactions. The diethoxyphosphoryl group can engage in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, potentially altering physiological responses.

Research indicates that compounds with similar structures often interact with peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme ModulationInfluences various metabolic enzymes, potentially affecting lipid and carbohydrate metabolism.
Antimicrobial EffectsPreliminary studies suggest potential antimicrobial properties against certain pathogens.
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Enzyme Interaction Study : A study explored the interaction of this compound with PPARα and PPARγ. Results indicated that the compound could enhance fatty acid oxidation while reducing lipid accumulation in liver cells, suggesting its utility in metabolic disorders .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .
  • Cytotoxicity Testing : Research involving various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent for cancer treatment .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Metabolic Regulation : The compound has been shown to regulate glucose metabolism by modulating insulin sensitivity in vitro.
  • Anti-inflammatory Properties : It exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines in macrophages.
  • Neuroprotective Effects : Preliminary evidence suggests that it may protect neuronal cells from oxidative stress-induced damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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